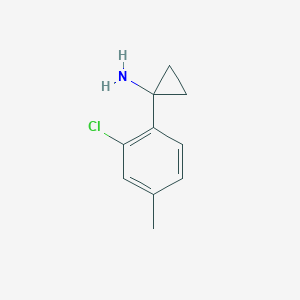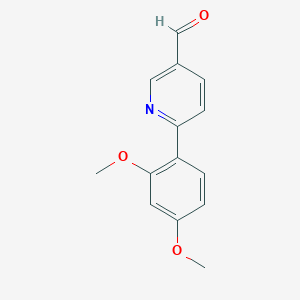
6-(2,4-Dimethoxyphenyl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dimethoxyphenyl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyridine, featuring a 2,4-dimethoxyphenyl group attached to the 6-position of the pyridine ring and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dimethoxyphenyl)pyridine-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 3-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions. This reaction forms the desired product, 6-(2,4-dimethoxyphenyl)pyridine-3-carbaldehyde.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for 6-(2,4-dimethoxyphenyl)pyridine-3-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
6-(2,4-Dimethoxyphenyl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid.
Reduction: 6-(2,4-Dimethoxyphenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
6-(2,4-Dimethoxyphenyl)pyridine-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 6-(2,4-dimethoxyphenyl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit the activity of a specific enzyme involved in a disease pathway, leading to therapeutic benefits. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
6-(3,4-Dimethoxyphenyl)pyridine-2-carbaldehyde: Similar structure but with different substitution pattern on the pyridine ring.
6-(2,4-Dimethoxyphenyl)pyridine-2-carbaldehyde: Another isomer with the aldehyde group at the 2-position.
Uniqueness
6-(2,4-Dimethoxyphenyl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,4-dimethoxyphenyl group and the aldehyde group at the 3-position of the pyridine ring provides distinct chemical properties that can be exploited in various applications.
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
6-(2,4-dimethoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-17-11-4-5-12(14(7-11)18-2)13-6-3-10(9-16)8-15-13/h3-9H,1-2H3 |
InChIキー |
HGSSNRYEJPADNF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=NC=C(C=C2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


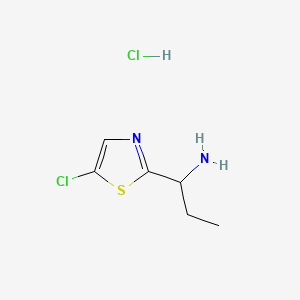
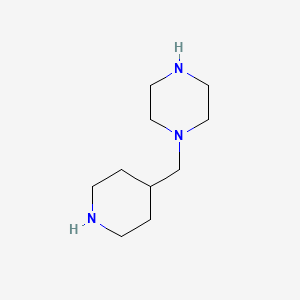


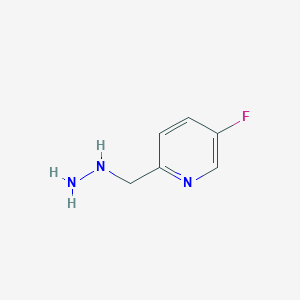
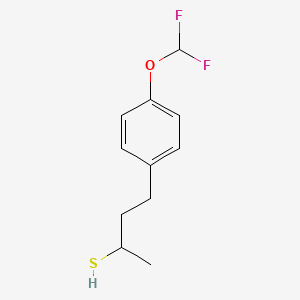
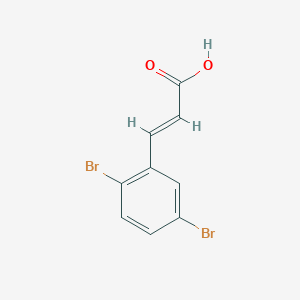
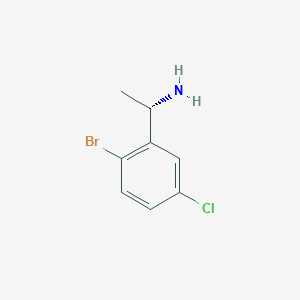
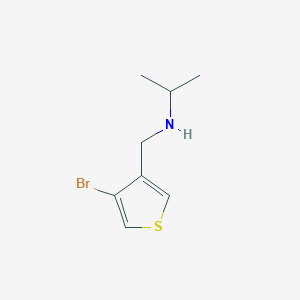

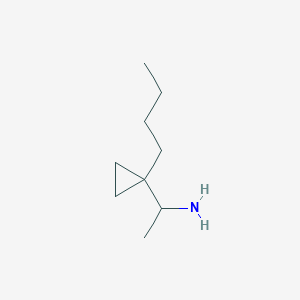
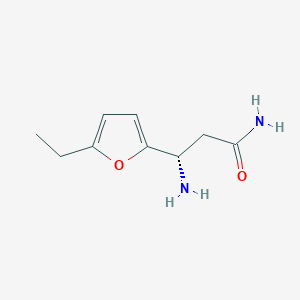
![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)
